N-[1-(3-bromophenyl)-2-hydroxyethyl]-2-propan-2-yloxolane-3-carboxamide
Description
N-[1-(3-bromophenyl)-2-hydroxyethyl]-2-propan-2-yloxolane-3-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a bromophenyl group, a hydroxyethyl group, and an oxolane carboxamide moiety, making it a unique structure with diverse chemical properties.
Properties
IUPAC Name |
N-[1-(3-bromophenyl)-2-hydroxyethyl]-2-propan-2-yloxolane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO3/c1-10(2)15-13(6-7-21-15)16(20)18-14(9-19)11-4-3-5-12(17)8-11/h3-5,8,10,13-15,19H,6-7,9H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMZSKHPJSFJOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(CCO1)C(=O)NC(CO)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-bromophenyl)-2-hydroxyethyl]-2-propan-2-yloxolane-3-carboxamide typically involves multiple steps, starting with the preparation of the bromophenyl precursor. This precursor is then reacted with hydroxyethyl and oxolane carboxamide groups under controlled conditions. Common reagents used in these reactions include bromine, ethylene oxide, and various catalysts to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-bromophenyl)-2-hydroxyethyl]-2-propan-2-yloxolane-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield ketones, while substitution of the bromine atom may produce various substituted phenyl derivatives.
Scientific Research Applications
N-[1-(3-bromophenyl)-2-hydroxyethyl]-2-propan-2-yloxolane-3-carboxamide has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(3-bromophenyl)-2-hydroxyethyl]-2-propan-2-yloxolane-3-carboxamide involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with cellular receptors, while the hydroxyethyl and oxolane carboxamide groups may modulate enzymatic activities. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bromophenyl derivatives and oxolane carboxamides, such as:
- N-[1-(4-bromophenyl)-2-hydroxyethyl]-2-propan-2-yloxolane-3-carboxamide
- N-[1-(3-chlorophenyl)-2-hydroxyethyl]-2-propan-2-yloxolane-3-carboxamide
Uniqueness
N-[1-(3-bromophenyl)-2-hydroxyethyl]-2-propan-2-yloxolane-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
